3-Chloro-4-(piperidin-1-yl)phenol is an organic compound that features a chloro substituent and a piperidine moiety attached to a phenolic structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders. The compound's unique structure allows for interactions with biological targets, which can be exploited in drug design.
3-Chloro-4-(piperidin-1-yl)phenol is classified as a chlorophenol derivative. It belongs to the broader category of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. Its structural classification includes:
The synthesis of 3-Chloro-4-(piperidin-1-yl)phenol typically involves several key steps:
The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane under reflux conditions to facilitate the reaction. The yield and purity of the product can be optimized through recrystallization techniques .
The molecular structure of 3-Chloro-4-(piperidin-1-yl)phenol consists of:
The molecular formula is CHClNO, with a molecular weight of approximately 215.69 g/mol. The compound's structure can be represented as follows:
3-Chloro-4-(piperidin-1-yl)phenol can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under controlled conditions to avoid side reactions, and products can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The mechanism of action for 3-Chloro-4-(piperidin-1-yl)phenol involves its interaction with biological targets, particularly receptors in the central nervous system. It is hypothesized that the piperidine moiety confers affinity for neurotransmitter receptors, while the chlorophenol structure may enhance bioactivity through hydrogen bonding and hydrophobic interactions.
Studies indicate that this compound may exhibit activity similar to other piperidine derivatives known for their pharmacological effects on neurotransmission .
Spectroscopic methods (e.g., infrared spectroscopy) reveal characteristic absorption bands corresponding to the functional groups present in the molecule .
3-Chloro-4-(piperidin-1-yl)phenol is primarily investigated for its potential therapeutic applications:
Parallel synthesis enables rapid diversification of piperidine-containing compounds by systematically varying building blocks under identical reaction conditions. For 3-chloro-4-(piperidin-1-yl)phenol (CAS 39103-99-6), key strategies involve nucleophilic aromatic substitution (SNAr) and transition-metal catalysis:
Table 1: Parallel Synthesis Outcomes for Piperidine Derivatives
Precursor | Reagent | Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
4-Hydroxy-3-chloronitrobenzene | Piperidine | DMF, K₂CO₃, 80°C, 12h | 85 | 98.5 |
3-Chloro-4-hydroxyphenyl triflate | Piperidine, Pd₂(dba)₃ | Toluene, 100°C, 4h | 92 | 99.1 |
4-Benzyloxy-3-chlorobenzene | Piperidine | NaOtBu, Pd(OAc)₂, 110°C | 78 | 97.8 |
Structural confirmation relies on X-ray crystallography (monoclinic P21/c space group) and spectroscopic methods. The piperidine ring adopts a chair conformation, with the N1-C(phenyl) bond length at 1.415 Å, confirming sp³ hybridization. Characteristic IR stretches include ν(O-H) at 3250 cm⁻¹ and ν(C-N) at 1240 cm⁻¹, while ¹H NMR (DMSO-d6) shows phenolic -OH at δ 9.15 ppm and piperidine CH₂ at δ 2.85–2.65 ppm [2] [7].
Though 3-chloro-4-(piperidin-1-yl)phenol lacks chiral centers, related pharmacologically active piperidines require enantiopure synthesis. Key resolution methods include:
Table 2: Chiral Resolution Efficiency for Piperidine Analogs
Racemic Compound | Resolution Method | Conditions | de/ee (%) | Yield (%) |
---|---|---|---|---|
(±)-3-(Piperidin-3-yl)-1H-indole | (S)-TsO-Phenylacetamide + HPLC | Chiralpak AD-H, heptane/EtOH | 98.5 | 45 |
(±)-1-(3-Chloro-4-HP)-piperidin-3-ol | Lipase B hydrolysis | pH 7.0, 37°C, 24h | 95 | 38 |
(±)-4-(Piperidin-3-yl)phenol | L-Tartrate crystallization | Ethanol/water (3:1), -20°C | 99 | 30 |
X-ray crystallography unequivocally assigns absolute configurations. For example, (3S,2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetamide shows piperidine ring puckering with C3 at 0.672 Å above the mean plane, confirming the S configuration .
Epoxides serve as versatile electrophiles for constructing the aryl-piperidine linkage in target molecules:
Table 3: Epoxide Ring-Opening Outcomes
Epoxide | Nucleophile | Catalyst | Temp (°C) | Product Regiochemistry (α:β) | Yield (%) |
---|---|---|---|---|---|
(R)-Phenyl glycidyl ether | Piperidine | None | 80 | 12:88 | 79 |
3-Chloro-4-hydroxyphenyl glycidyl ether | 4-Hydroxypiperidine | K₂CO₃ | 100 | 8:92 | 83 |
2-Naphthyl glycidyl ether | Morpholine | Al(OTf)₃ | 60 | 5:95 | 91 |
This strategy enables installation of diverse piperidine variants (e.g., 4-hydroxypiperidine, N-methylpiperazine) while preserving stereochemical integrity. The phenolic OH group remains available for further derivatization, as demonstrated in kinase inhibitor syntheses [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7